3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole typically involves multi-step reactions. One common method includes the condensation of 1H-indole-3-carbaldehyde with thiosemicarbazide to form the thiazole ring, followed by further functionalization to introduce the second indole moiety . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid in toluene .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required standards for its applications .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common in indole chemistry, substitution reactions can introduce new substituents at specific positions on the indole or thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups .
Scientific Research Applications
3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole involves its interaction with specific molecular targets. The indole and thiazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines: These compounds share a similar indole-thiazole structure but differ in the additional pyrrolo ring.
Indole-3-carbaldehyde derivatives: These compounds have a similar indole core but differ in their functional groups and overall structure.
Uniqueness
3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole is unique due to its specific combination of indole and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-4-(2-methyl-1H-indol-3-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3S/c1-12-19(14-7-3-5-9-17(14)22-12)18-11-24-20(23-18)15-10-21-16-8-4-2-6-13(15)16/h2-11,21-22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASURGCRDOSOXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.